Hexacosanoic acid-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H52O2 |

|---|---|

Poids moléculaire |

400.7 g/mol |

Nom IUPAC |

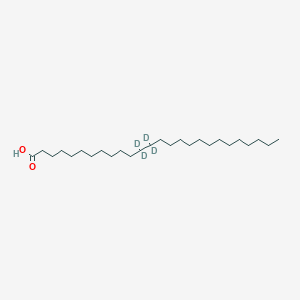

12,12,13,13-tetradeuteriohexacosanoic acid |

InChI |

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/i14D2,15D2 |

Clé InChI |

XMHIUKTWLZUKEX-QZPARXMSSA-N |

SMILES isomérique |

[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to Hexacosanoic Acid-d4-1 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative analysis, particularly in the biomedical and pharmaceutical sciences, accuracy is paramount. The ability to measure minute quantities of endogenous molecules can unlock critical insights into disease mechanisms and drug efficacy. One such molecule of significant interest is hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA). Elevated levels of this fatty acid are a key biomarker for several serious metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1] Accurate quantification of hexacosanoic acid is therefore crucial for diagnosis, monitoring disease progression, and evaluating therapeutic interventions. This is where its deuterated counterpart, hexacosanoic acid-d4-1, plays a pivotal, albeit often unseen, role. This technical guide provides an in-depth exploration of the function of this compound, its application in mass spectrometry, and the methodologies that underpin its use.

Core Function: The Gold Standard Internal Standard

The primary and critical function of this compound is to serve as an internal standard in quantitative analytical methods, predominantly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

An internal standard is a compound that is chemically similar to the analyte of interest (in this case, hexacosanoic acid) but is isotopically labeled, meaning some of its atoms have been replaced with a heavier isotope. In this compound, four hydrogen atoms have been replaced with deuterium (B1214612) (d4). This subtle change in mass makes it distinguishable from the endogenous analyte by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis.

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Sample Loss: During the multi-step process of sample preparation (extraction, hydrolysis, derivatization), some of the analyte can be lost. Since the internal standard is added at the very beginning and behaves identically to the analyte, any loss will affect both equally. By measuring the ratio of the analyte to the internal standard, this loss can be accurately compensated for.

-

Compensation for Matrix Effects: Biological samples (like plasma, serum, or tissues) are complex matrices containing numerous other molecules that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. This "matrix effect" is a significant source of variability. As the internal standard co-elutes with the analyte and experiences the same matrix effects, the analyte-to-internal standard ratio remains constant, thus mitigating this variability.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrumental analysis, the use of a deuterated internal standard significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the measurement.

Quantitative Data in VLCFA Analysis

The following tables summarize typical quantitative performance data from studies utilizing deuterated internal standards for the analysis of very-long-chain fatty acids, including hexacosanoic acid.

Table 1: Method Validation Parameters for VLCFA Quantification using LC-MS/MS

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the analyte concentration and the instrumental response over a defined range.[2] |

| Limit of Detection (LOD) | Low femtomole range | The lowest concentration of the analyte that can be reliably detected by the instrument.[3] |

| Limit of Quantification (LOQ) | Low to high femtomole range | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3][4] |

| Intra-day Precision (%CV) | < 15% | The relative standard deviation of measurements of the same sample within the same day, indicating the short-term reproducibility of the method.[5] |

| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements of the same sample on different days, indicating the long-term reproducibility of the method.[5] |

| Recovery (%) | 85-115% | The percentage of the analyte that is successfully recovered through the sample preparation process.[6] |

Table 2: Representative Concentrations of Hexacosanoic Acid (C26:0) in Human Plasma

| Population | C26:0 Concentration (µmol/L) |

| Healthy Controls | 0.20 - 0.71 |

| X-linked Adrenoleukodystrophy (X-ALD) Patients | Significantly elevated |

Note: Reference intervals can vary slightly between laboratories.[2]

Experimental Protocols

The following is a representative, detailed methodology for the quantification of hexacosanoic acid in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[7][8]

Materials and Reagents

-

Analytes and Internal Standard: Hexacosanoic acid (C26:0) standard, this compound (internal standard).

-

Solvents: Methanol (B129727), acetonitrile (B52724), isopropanol, hexane, water (all LC-MS grade).

-

Reagents: Hydrochloric acid (HCl), ammonium (B1175870) acetate (B1210297), derivatizing agents (if required by the specific method).

-

Sample Collection Tubes: EDTA-anticoagulated tubes for plasma collection.

Sample Preparation

-

Aliquoting: Transfer a precise volume (e.g., 200 µL) of plasma into a clean glass test tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample, calibrator, and quality control sample. This is a critical step to ensure accurate quantification.

-

Hydrolysis: Add a solution of hydrochloric acid in acetonitrile to the samples. Cap the tubes tightly and incubate at a high temperature (e.g., 90°C) for a set period (e.g., 2 hours) to hydrolyze the fatty acids from their esterified forms.

-

Extraction: After cooling, perform a liquid-liquid extraction by adding an organic solvent such as hexane. Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic layer (containing the fatty acids) to a new tube and evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and toluene) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water with ammonium acetate and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve good separation of hexacosanoic acid from other fatty acids and matrix components.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of both the analyte and the internal standard in the first quadrupole, fragmenting them in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. The specific precursor-to-product ion transitions for hexacosanoic acid and its d4-labeled internal standard are monitored.

-

Data Analysis and Quantification

-

The concentration of hexacosanoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by analyzing a series of calibrators with known concentrations of hexacosanoic acid and a fixed concentration of the internal standard.

-

The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Signaling Pathways and Experimental Workflows

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

Hexacosanoic acid is a very-long-chain fatty acid that is primarily metabolized in peroxisomes through a process called beta-oxidation. A defect in this pathway, often due to a mutation in the ABCD1 gene which codes for a peroxisomal membrane transporter protein, leads to the accumulation of VLCFAs and the pathology of X-linked adrenoleukodystrophy.[9]

Caption: Peroxisomal beta-oxidation pathway of very-long-chain fatty acids.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of hexacosanoic acid in a biological sample using a deuterated internal standard.

Caption: A typical experimental workflow for VLCFA quantification.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of new therapeutics. Its role as an internal standard in mass spectrometry-based methods provides the necessary precision and accuracy to confidently measure the levels of its endogenous counterpart, hexacosanoic acid. A thorough understanding of its function and the methodologies in which it is employed is essential for generating reliable and high-quality data in this critical area of biomedical research. The continued use of such stable isotope-labeled standards will undoubtedly facilitate further advancements in our understanding and treatment of diseases associated with very-long-chain fatty acid metabolism.

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 5. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]

- 6. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisomal ABC transporters: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexacosanoic Acid-d4-1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of hexacosanoic acid-d4-1, a deuterated form of a very-long-chain fatty acid implicated in several metabolic disorders. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.

Introduction

This compound is the deuterium-labeled version of hexacosanoic acid, a saturated fatty acid with a 26-carbon backbone.[1][2] The specific deuteration at the 12th and 13th carbon positions makes it a valuable internal standard for quantitative analysis by mass spectrometry-based techniques.[3] Elevated levels of its non-deuterated counterpart, hexacosanoic acid, are a key biomarker for X-linked adrenoleukodystrophy (X-ALD), a serious neurodegenerative disorder.[2][3] This guide will delve into the fundamental chemical and structural characteristics of this compound, provide insights into its analytical methodologies, and explore its relevance in biological pathways.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 12,12,13,13-tetradeuteriohexacosanoic acid | [4] |

| Synonyms | Hexacosanoic acid-d4, Cerotic acid-d4 | [3][5] |

| CAS Number | 1194984-85-4 | [1] |

| Molecular Formula | C₂₆H₄₈D₄O₂ | [1] |

| Molecular Weight | 400.71 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Boiling Point | 418.7 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in THF (~10 mg/mL) | [1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Chemical Structure

This compound is a straight-chain saturated fatty acid. The deuterons are specifically located on the 12th and 13th carbon atoms.

Molecular Structure Diagram

Caption: Linear representation of the 12,12,13,13-tetradeuteriohexacosanoic acid structure.

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum of a long-chain fatty acid is characterized by a few distinct signals. The chemical shifts for hexacosanoic acid are expected as follows:

-

~2.3 ppm (triplet): Methylene (B1212753) protons (α to the carboxyl group).

-

~1.6 ppm (multiplet): Methylene protons (β to the carboxyl group).

-

~1.2-1.4 ppm (broad singlet): Bulk methylene protons of the long alkyl chain.

-

~0.9 ppm (triplet): Terminal methyl protons.

-

~11-12 ppm (singlet): Carboxylic acid proton.

The deuteration at the C12 and C13 positions in this compound would result in the absence of proton signals from these positions in the 1H NMR spectrum.

13C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. Expected chemical shifts for hexacosanoic acid are:

-

~180 ppm: Carboxylic acid carbon.

-

~34 ppm: Carbon α to the carboxyl group.

-

~25 ppm: Carbon β to the carboxyl group.

-

~29-30 ppm (multiple peaks): Bulk methylene carbons.

-

~22 ppm: Methylene carbon adjacent to the terminal methyl group.

-

~14 ppm: Terminal methyl carbon.

In the 13C NMR spectrum of this compound, the signals for the deuterated carbons (C12 and C13) would appear as multiplets with significantly reduced intensity due to C-D coupling and the absence of the nuclear Overhauser effect from attached protons.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of long-chain fatty acids typically shows a molecular ion peak (M+•) and a series of fragment ions resulting from the cleavage of the alkyl chain. Common fragments include [M-17]+ (loss of •OH), [M-45]+ (loss of •COOH), and a characteristic series of hydrocarbon fragments separated by 14 Da (CH₂). For this compound, the molecular ion peak would be at m/z 400. The fragmentation pattern around the deuterated carbons would be altered, providing a unique signature for this isotopologue.

Experimental Protocols

General Analytical Workflow for Very-Long-Chain Fatty Acids

The quantification of very-long-chain fatty acids (VLCFAs) like this compound from biological matrices typically involves extraction, derivatization, and analysis by chromatography coupled with mass spectrometry.

Caption: A typical workflow for the analysis of very-long-chain fatty acids from biological samples.

Example Protocol: GC-MS Analysis of VLCFAs

The following is a generalized protocol for the analysis of VLCFAs, which can be adapted for this compound.

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., cultured cells, tissue homogenate, or plasma).

-

Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v) according to the Folch method.

-

Add a known amount of this compound as an internal standard to the sample before extraction.

2. Saponification and Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipid residue by heating with a solution of potassium hydroxide (B78521) in methanol to release the fatty acids from their esterified forms.

-

Acidify the mixture and extract the free fatty acids with an organic solvent like hexane.

-

Derivatize the fatty acids to their methyl esters (FAMEs) by heating with BF₃-methanol or to pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative ion chemical ionization GC-MS.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

-

Use a temperature gradient to separate the fatty acid derivatives based on their volatility and polarity.

-

The eluting compounds are introduced into the mass spectrometer for detection and quantification.

-

Monitor the characteristic ions for both the analyte (hexacosanoic acid) and the internal standard (this compound).

Biological Significance and Signaling Pathways

Hexacosanoic acid is a very-long-chain fatty acid (VLCFA) that is synthesized in the endoplasmic reticulum and degraded in peroxisomes via β-oxidation.[2]

VLCFA Metabolism Pathway

Caption: Overview of the synthesis and degradation of hexacosanoic acid and its dysregulation in X-ALD.

In X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein.[1] This impairment prevents the transport of VLCFA-CoA into peroxisomes for degradation.[2] Consequently, VLCFAs, including hexacosanoic acid, accumulate in various tissues, particularly in the brain, spinal cord, and adrenal glands, leading to the severe pathology of the disease.[2] The use of deuterated standards like this compound is critical for accurately monitoring the levels of these fatty acids in patients and for evaluating the efficacy of potential therapies.

Conclusion

This compound is an indispensable tool for researchers and clinicians working in the field of inborn errors of metabolism, particularly X-linked adrenoleukodystrophy. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable precise and accurate quantification of its endogenous, non-deuterated counterpart. A thorough understanding of its characteristics and the analytical methods for its detection is paramount for advancing research and developing effective treatments for diseases associated with VLCFA accumulation. This guide provides a foundational resource to aid in these endeavors.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsbms.jp [jsbms.jp]

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Hexacosanoic Acid-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of hexacosanoic acid-d4-1, a deuterated very-long-chain fatty acid. This document details a feasible synthetic pathway, rigorous analytical methodologies for determining isotopic enrichment, and its application as an internal standard in mass spectrometry-based research.

Introduction

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid, is implicated in several metabolic disorders, including X-linked adrenoleukodystrophy (ALD), where its accumulation is a key biomarker.[1] Stable isotope-labeled internal standards are crucial for the accurate quantification of endogenous metabolites in complex biological matrices. This compound serves as an ideal internal standard for mass spectrometry-based quantification of hexacosanoic acid due to its similar chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variations in sample processing.[2] This guide outlines a robust synthetic route and the analytical protocols necessary to ensure the high isotopic purity required for such applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of two smaller carbon chains, one of which is deuterated. A plausible synthetic approach is adapted from the known synthesis of unlabeled hexacosanoic acid, incorporating a deuterated building block.[1]

Proposed Synthetic Pathway

A convergent synthesis strategy is proposed, starting from a deuterated alkyl halide and a long-chain fatty acid derivative. This method offers flexibility and control over the incorporation of the deuterium (B1214612) labels.

Experimental Protocols

Protocol 2.2.1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1,1,2,2-d4-dodecyl bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings.

-

Maintain the reaction mixture at a gentle reflux until the magnesium is consumed, yielding the d4-dodecylmagnesium bromide Grignard reagent.

Protocol 2.2.2: Grignard Coupling Reaction

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Slowly add a solution of methyl 14-oxotetradecanoate (1.1 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 14-hydroxy-15,15,16,16-d4-hexacosanoate.

Protocol 2.2.3: Barton-McCombie Deoxygenation

-

Dissolve the crude alcohol from the previous step in anhydrous toluene.

-

Add sodium hydride (1.5 eq) at 0 °C, followed by carbon disulfide (1.5 eq) and imidazole (B134444) (catalytic amount).

-

Stir the mixture at room temperature for 2 hours.

-

Add methyl iodide (2.0 eq) and continue stirring for another 2 hours.

-

Concentrate the reaction mixture and redissolve in anhydrous toluene.

-

Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to 80 °C for 4 hours.

-

Cool the reaction and purify by column chromatography on silica (B1680970) gel to obtain methyl hexacosanoate-d4.

Protocol 2.2.4: Saponification

-

Dissolve the purified methyl hexacosanoate-d4 in a mixture of methanol (B129727) and water.

-

Add sodium hydroxide (B78521) (5.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and acidify with 1 M hydrochloric acid to pH 2.

-

Extract the product with dichloromethane (B109758) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Recrystallize from a suitable solvent system (e.g., acetone/hexane) to obtain the final product with high chemical purity.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is critical for its use as an internal standard. This is assessed by determining the isotopic enrichment and the distribution of isotopologues using mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the distribution of isotopologues (d0 to d4).

Protocol 3.2.1: Sample Preparation and Derivatization

-

Dissolve a small amount of this compound in methanol.

-

Add a freshly prepared solution of diazomethane (B1218177) in diethyl ether dropwise until a persistent yellow color is observed to convert the fatty acid to its methyl ester (hexacosanoate-d4-methyl ester).

-

Alternatively, use a safer derivatization agent like (trimethylsilyl)diazomethane.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the sample in hexane (B92381) for GC-MS analysis.

Protocol 3.2.2: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 280 °C

-

Oven Program: 150 °C for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Data Analysis:

The relative abundance of the molecular ions corresponding to the d0, d1, d2, d3, and d4 isotopologues of the methyl ester is determined. The isotopic purity is calculated based on the percentage of the d4 species relative to the sum of all isotopologues.

| Isotopologue | Theoretical m/z (M+) | Observed Relative Abundance (%) |

| d0 (unlabeled) | 410.4 | < 0.1 |

| d1 | 411.4 | 0.2 |

| d2 | 412.4 | 0.8 |

| d3 | 413.4 | 2.5 |

| d4 | 414.4 | > 96.5 |

Table 1: Hypothetical Isotopologue Distribution of Hexacosanoate-d4-Methyl Ester by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

Protocol 3.3.1: Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

Protocol 3.3.2: NMR Analysis

-

Spectrometer: Bruker Avance III 500 MHz or equivalent

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 5 s

-

Acquisition Time: 3 s

-

-

²H NMR:

-

Pulse Program: zg30

-

Number of Scans: 128

-

Relaxation Delay: 2 s

-

Acquisition Time: 1 s

-

Data Analysis:

In the ¹H NMR spectrum, the integral of the residual proton signals at the deuterated positions (α and β to the carboxyl group in the precursor) is compared to the integral of a non-deuterated proton signal (e.g., the terminal methyl group) to calculate the percentage of deuterium incorporation. The ²H NMR spectrum should show a signal corresponding to the deuterated positions, confirming their location.

| Parameter | Specification |

| Chemical Purity (by GC-FID) | ≥ 98% |

| Isotopic Enrichment (d4) | ≥ 96.5% |

| d0 Isotopologue | < 0.1% |

Table 2: Quality Control Specifications for this compound.

Application as an Internal Standard

This compound is primarily used as an internal standard for the quantification of endogenous hexacosanoic acid in biological samples, such as plasma, serum, or tissue extracts, by LC-MS/MS.

The use of a stable isotope-labeled internal standard like this compound is essential for correcting for analyte loss during sample preparation and for mitigating matrix effects that can cause ion suppression or enhancement in the mass spectrometer, thereby ensuring accurate and precise quantification.

Conclusion

This technical guide provides a framework for the synthesis and rigorous quality control of this compound. The detailed protocols for synthesis and analysis are designed to yield a product of high chemical and isotopic purity, suitable for demanding applications in biomedical research and clinical diagnostics. The careful characterization of the isotopic distribution is paramount for its function as a reliable internal standard in quantitative mass spectrometry.

References

Decoding the Certificate of Analysis for Hexacosanoic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexacosanoic acid-d4, a deuterated form of the very-long-chain saturated fatty acid, serves as a critical internal standard in mass spectrometry-based research and clinical diagnostics, particularly in studies of metabolic disorders like X-linked adrenoleukodystrophy. A Certificate of Analysis (CoA) for this compound is a crucial document that guarantees its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results. This in-depth guide explains the key components of a hexacosanoic acid-d4 CoA, detailing the analytical methods used to certify the material and providing the necessary visualizations for a comprehensive understanding of the quality control workflow.

Quantitative Data Summary

A typical Certificate of Analysis for hexacosanoic acid-d4 provides a summary of the quantitative tests performed to characterize the material. The following tables present a representative set of specifications and results.

Table 1: Product Identification and Physicochemical Properties

| Parameter | Specification |

| Product Name | Hexacosanoic acid-d4 |

| Synonyms | Cerotic acid-d4, C26:0-d4 |

| CAS Number | 1194984-85-4 |

| Molecular Formula | C₂₆H₄₈D₄O₂ |

| Molecular Weight | 400.71 g/mol |

| Appearance | White to off-white solid |

Table 2: Analytical Test Results

| Test | Specification | Result | Method |

| Chemical Purity | ≥98% | 99.5% | GC-MS (as FAME) |

| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | LC-MS |

| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |

| Residual Solvents | Conforms to USP <467> | Conforms | Headspace GC |

| Elemental Analysis | C, H (calculated) | Conforms | Combustion Analysis |

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is often determined by GC-MS after converting the fatty acid to its more volatile fatty acid methyl ester (FAME).

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of hexacosanoic acid-d4 into a screw-cap vial.

-

Add 1 mL of 2% methanolic sulfuric acid.

-

Cap the vial tightly and heat at 60°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer containing the hexacosanoic acid-d4 methyl ester to a clean vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

-

Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the hexacosanoic acid-d4 methyl ester relative to the total peak area of all components in the chromatogram.

-

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio.

Protocol: LC-MS Analysis for Isotopic Enrichment

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of hexacosanoic acid-d4 in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

-

-

LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Data Acquisition: Full scan mode to observe the isotopic distribution of the [M-H]⁻ ion.

-

-

Data Analysis:

-

The isotopic purity is calculated from the relative intensities of the ions corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of hexacosanoic acid. The atom percent deuterium (B1214612) is calculated using the following formula: Atom % D = (Σ (n * Iₙ)) / (4 * Σ Iₙ) * 100 where n is the number of deuterium atoms and Iₙ is the intensity of the ion with n deuterium atoms.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is used to confirm the structure of the molecule and the position of the deuterium labels.

Protocol: ¹H-NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of hexacosanoic acid-d4 in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

-

NMR Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm broadband observe probe.

-

Temperature: 298 K.

-

Experiment: Standard ¹H NMR pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

-

Data Analysis:

-

The ¹H-NMR spectrum is analyzed to confirm the presence of all expected proton signals and the absence or significant reduction of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals should be consistent with the molecular structure.

-

Visualizing the Analytical Workflow

To better understand the relationship between the different analytical tests and the overall quality assessment process, the following diagrams illustrate the experimental workflows.

Caption: Overall workflow for the generation of a Certificate of Analysis.

Caption: Step-by-step workflow for GC-MS analysis of chemical purity.

Caption: Step-by-step workflow for LC-MS analysis of isotopic enrichment.

By understanding the data presented on a Certificate of Analysis and the rigorous experimental protocols used to generate that data, researchers, scientists, and drug development professionals can confidently use hexacosanoic acid-d4 as a reliable internal standard in their critical applications.

An In-depth Technical Guide to Hexacosanoic Acid Metabolism and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosanoic acid (C26:0), a very long-chain saturated fatty acid (VLCFA), plays a critical role in cellular physiology and is implicated in several severe neurological disorders. Its metabolism is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes. Dysregulation of these pathways leads to the accumulation of C26:0, a hallmark of diseases such as X-linked adrenoleukodystrophy (ALD) and Zellweger spectrum disorders (ZSD). This technical guide provides a comprehensive overview of hexacosanoic acid metabolism, detailing the enzymatic pathways, associated pathologies, and current therapeutic strategies. Furthermore, it delves into the use of deuterated hexacosanoic acid as a stable isotope tracer for in vivo and in vitro metabolic studies, a crucial tool for understanding disease mechanisms and evaluating therapeutic efficacy. This document is intended to be a core resource, providing researchers, scientists, and drug development professionals with the essential knowledge and methodologies to advance the study of VLCFA metabolism and related diseases.

Introduction to Hexacosanoic Acid

Hexacosanoic acid, also known as cerotic acid, is a saturated fatty acid with a 26-carbon backbone.[1] While present in small amounts in all mammalian tissues, its concentration is tightly controlled.[2] VLCFAs like hexacosanoic acid are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[3] The majority of hexacosanoic acid in the body is not derived from diet but is endogenously synthesized through the elongation of shorter-chain fatty acids.[4] Its metabolism is compartmentalized, with synthesis occurring in the endoplasmic reticulum and degradation primarily taking place in peroxisomes.[2]

The accumulation of hexacosanoic acid is a key pathological feature in several inherited metabolic disorders.[1][5] In X-linked adrenoleukodystrophy (ALD), a deficiency in the ABCD1 transporter protein impairs the import of VLCFA-CoA into peroxisomes for degradation.[4][6] This leads to the buildup of C26:0 in various tissues, particularly the brain, spinal cord, and adrenal glands, causing progressive demyelination and adrenal insufficiency.[6][7] Similarly, Zellweger spectrum disorders (ZSD) are characterized by defects in peroxisome biogenesis, resulting in a global impairment of peroxisomal functions, including VLCFA β-oxidation, and a consequent accumulation of C26:0.[8][9][10]

Metabolic Pathways of Hexacosanoic Acid

Biosynthesis: Fatty Acid Elongation

The synthesis of hexacosanoic acid occurs through a cyclical process of fatty acid elongation in the endoplasmic reticulum. This process involves four key enzymatic steps that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[11]

Key Enzymes in Hexacosanoic Acid Synthesis:

-

ELOVL1: This elongase is primarily responsible for the elongation of very long-chain fatty acids, particularly the conversion of behenoyl-CoA (C22:0-CoA) and lignoceroyl-CoA (C24:0-CoA) to hexacosanoyl-CoA (C26:0-CoA).[11][12] Studies have shown that ELOVL1 exhibits high activity towards C22:0-CoA.[11]

-

Other ELOVLs: While ELOVL1 is the key enzyme for C26:0 synthesis, other elongases like ELOVL3 and ELOVL7 can also elongate saturated fatty acids but have different substrate specificities.[11]

The subsequent steps in the elongation cycle involve a reductase, a dehydratase, and a second reductase to produce a saturated acyl-CoA that is two carbons longer.

References

- 1. neurology.org [neurology.org]

- 2. jfda-online.com [jfda-online.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schebb-web.de [schebb-web.de]

- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Very-Long-Chain Fatty Acid Disorders for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of very-long-chain fatty acid (VLCFA) disorders, intended for researchers, scientists, and professionals involved in drug development. The guide details the core biochemistry, pathophysiology, and genetic underpinnings of these disorders. It presents quantitative data in structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate key pathways and workflows.

Introduction to Very-Long-Chain Fatty Acids and Their Metabolism

Very-long-chain fatty acids (VLCFAs) are fatty acids with carbon chains of 22 atoms or more.[1] They are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1][2] The metabolism of VLCFAs is a critical cellular process, and its disruption leads to a class of rare, inherited metabolic disorders with often severe clinical manifestations.

VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation.[1][2] Conversely, their degradation occurs primarily in peroxisomes via β-oxidation.[2][3] This intricate balance of synthesis and degradation is vital for maintaining cellular homeostasis.

Disorders of VLCFA metabolism typically arise from genetic defects in enzymes or transporters responsible for their degradation. This leads to the accumulation of VLCFAs in various tissues and bodily fluids, which is the biochemical hallmark of these conditions.[3][4] The accumulation of these fatty acids is cytotoxic and triggers a cascade of pathological events, including demyelination, neuroinflammation, and adrenal insufficiency.[4][5]

Core Very-Long-Chain Fatty Acid Disorders

Several distinct genetic disorders are characterized by impaired VLCFA metabolism. The most prominent among these are X-linked Adrenoleukodystrophy and the Zellweger Spectrum Disorders.

X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene.[4] This gene encodes the ALD protein (ALDP), a peroxisomal ATP-binding cassette (ABC) transporter responsible for importing VLCFA-CoA esters into the peroxisome for degradation.[3] A defect in ALDP leads to the systemic accumulation of VLCFAs, particularly in the brain, spinal cord, and adrenal cortex.[3][5]

The clinical presentation of X-ALD is highly variable, ranging from the rapidly progressive childhood cerebral form (ccALD) to the adult-onset adrenomyeloneuropathy (AMN).[4] Despite the common genetic defect, the reasons for this phenotypic variability are not fully understood.

Zellweger Spectrum Disorders (ZSDs)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the biogenesis of peroxisomes.[6] These disorders represent a continuum of severity, historically classified as Zellweger syndrome (the most severe), neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (the mildest).[6] Due to the global dysfunction of peroxisomes, ZSDs are characterized by the accumulation of VLCFAs, as well as other metabolites typically processed in this organelle.[6]

Quantitative Analysis of VLCFA Levels in Health and Disease

The diagnosis of VLCFA disorders relies heavily on the quantitative analysis of VLCFA levels in plasma or other biological samples. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.[4]

| Analyte | Control Plasma (µg/mL) | X-ALD Patient Plasma (µg/mL) | Reference |

| C22:0 (Behenic Acid) | Varies (used for ratio) | Varies (used for ratio) | [5] |

| C24:0 (Lignoceric Acid) | Varies (used for ratio) | Varies (used for ratio) | [5] |

| C26:0 (Cerotic Acid) | 0.22 ± 0.08 | 1.18 ± 0.53 | [1] |

| Ratio | Control | X-ALD Patient | Reference |

| C24:0 / C22:0 | Normal | Elevated | [3] |

| C26:0 / C22:0 | Normal | Elevated | [3] |

Table 1: Plasma Very-Long-Chain Fatty Acid Levels in Controls vs. X-ALD Patients. This table summarizes the typical plasma concentrations of key VLCFAs and their diagnostic ratios in healthy individuals compared to patients with X-linked Adrenoleukodystrophy.

| Cell Type | Control C26:0 Accumulation | X-ALD Patient C26:0 Accumulation (Fold Increase) | Reference |

| Monocytes (CD14+) | Baseline | ~6-fold | [7] |

| T-cells (CD3+) | Baseline | <2-fold | [7] |

| B-cells (CD19+) | Baseline | No significant accumulation | [7] |

Table 2: C26:0 Accumulation in Different Immune Cell Types from X-ALD Patients. This table illustrates the differential accumulation of C26:0 in various immune cell populations in individuals with X-ALD compared to controls.

Pathophysiology and Signaling Pathways

The accumulation of VLCFAs initiates a complex and detrimental cascade of cellular events, leading to the clinical manifestations of these disorders.

Cellular Toxicity and Oxidative Stress

Excess VLCFAs can be incorporated into cellular membranes, altering their structure and function.[4] This can lead to membrane instability and increased oxidative stress. The impaired peroxisomal β-oxidation also results in a decreased production of antioxidant molecules, further exacerbating the cellular redox imbalance.

Inflammatory Signaling

VLCFAs are potent activators of inflammatory signaling pathways. They can act as ligands for Toll-like receptors (TLRs), triggering a pro-inflammatory cascade that involves the activation of transcription factors like NF-κB and AP-1. This leads to the production and secretion of pro-inflammatory cytokines and chemokines, contributing to the neuroinflammation observed in cerebral X-ALD.

Apoptosis and Demyelination

The cellular stress and inflammation induced by VLCFA accumulation can ultimately lead to apoptosis, or programmed cell death. In the central nervous system, oligodendrocytes, the myelin-producing cells, are particularly vulnerable. Their death results in demyelination, the hallmark of the cerebral forms of X-ALD. The intrinsic apoptotic pathway, involving the mitochondria, is thought to play a key role in this process.

Experimental Protocols

This section provides detailed methodologies for key experiments in VLCFA disorder research.

Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of VLCFA levels in plasma.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated C26:0).

-

Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

2. Saponification and Fatty Acid Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic potassium hydroxide (B78521) and heat to saponify the lipids.

-

Add boron trifluoride-methanol and heat to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).

3. FAME Extraction:

-

Add hexane (B92381) and water to the sample.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

4. GC-MS Analysis:

-

Inject the FAME extract into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-1ms).

-

Employ a temperature gradient to separate the FAMEs based on their chain length and saturation.

-

The mass spectrometer is used for detection and quantification of the specific FAMEs.

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

This fluorometric assay measures the activity of ACOX1, the first and rate-limiting enzyme in peroxisomal β-oxidation.

1. Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, homovanillic acid, horseradish peroxidase, and Triton X-100.

-

Prepare a substrate solution of lauroyl-CoA.

-

Prepare a cell or tissue lysate.

2. Assay Procedure:

-

In a microplate, combine the reaction buffer and the cell/tissue lysate.

-

Initiate the reaction by adding the lauroyl-CoA substrate.

-

The ACOX1-catalyzed reaction produces hydrogen peroxide (H₂O₂).

-

The H₂O₂ is then used by horseradish peroxidase to oxidize homovanillic acid, producing a fluorescent product.

-

Measure the increase in fluorescence over time using a fluorometer.

3. Data Analysis:

-

Calculate the rate of fluorescence increase.

-

Use a standard curve of known H₂O₂ concentrations to convert the fluorescence rate to ACOX1 activity (e.g., in nmol/min/mg protein).

ABCD1 Transporter Function Assay

This assay assesses the functionality of the ALD protein (ABCD1) by measuring the uptake of a fluorescently labeled VLCFA analog into peroxisomes.

1. Cell Culture and Transfection:

-

Culture patient-derived fibroblasts or other suitable cell lines.

-

If necessary, transfect cells with a plasmid expressing a fluorescently tagged peroxisomal marker (e.g., PEX14-GFP) for visualization.

2. Incubation with Fluorescent VLCFA Analog:

-

Incubate the cells with a fluorescently labeled VLCFA analog (e.g., C12-BODIPY).

3. Live-Cell Imaging:

-

Visualize the cells using fluorescence microscopy.

-

In cells with functional ABCD1, the fluorescent VLCFA analog will be transported into the peroxisomes, resulting in a punctate fluorescence pattern that co-localizes with the peroxisomal marker.

-

In cells with non-functional ABCD1, the fluorescence will remain diffuse throughout the cytoplasm.

4. Quantification:

-

Quantify the co-localization of the fluorescent VLCFA analog with the peroxisomal marker using image analysis software.

Therapeutic Strategies and Drug Development

The management of VLCFA disorders is challenging, and current therapeutic options are limited. However, ongoing research is exploring several promising avenues.

Dietary and Supportive Care

The mainstay of management for many VLCFA disorders is a diet restricted in VLCFAs and supplemented with medium-chain triglycerides (MCTs).[8] MCTs can be metabolized by mitochondria, bypassing the peroxisomal defect. Lorenzo's oil, a mixture of oleic and erucic acids, has been used to lower plasma VLCFA levels in X-ALD patients, although its clinical efficacy remains a subject of debate.[2][9]

| Treatment | Mechanism of Action | Key Quantitative Outcome | Reference |

| Lorenzo's Oil | Competitive inhibition of VLCFA elongation | Can lower plasma C26:0 levels by approximately 50% | [1][10] |

| Medium-Chain Triglyceride (MCT) Oil | Provides an alternative energy source, bypassing the peroxisomal β-oxidation defect | Not directly measured by VLCFA reduction | [8] |

Table 3: Overview of Dietary Therapies for VLCFA Disorders. This table summarizes the mechanisms and key quantitative outcomes of dietary interventions used in the management of very-long-chain fatty acid disorders.

Hematopoietic Stem Cell Transplantation (HSCT)

For the cerebral form of X-ALD, allogeneic HSCT is the only therapeutic option that can halt the progression of neuroinflammation, if performed at an early stage of the disease. The mechanism is believed to involve the replacement of diseased microglia with healthy donor-derived cells.

Gene Therapy

Gene therapy is an emerging and promising approach for X-ALD. This involves the ex vivo transduction of a patient's own hematopoietic stem cells with a lentiviral vector carrying a functional ABCD1 gene, followed by autologous transplantation.

Drug Development and Preclinical Models

The development of novel pharmacological therapies is a key area of research. This involves high-throughput screening of compound libraries to identify molecules that can lower VLCFA levels or mitigate their downstream pathological effects.

Preclinical animal models, such as the VLCAD knockout mouse, are invaluable tools for studying disease pathogenesis and for testing the efficacy and safety of new therapeutic candidates.[11][12][13]

| Mouse Model | Key Phenotypic and Biochemical Characteristics | Reference |

| VLCAD Knockout (VLCAD-/-) | - Elevation of C16-C18 acylcarnitines in bile and serum. - Mild hepatic steatosis and mild fatty change in the heart upon fasting. - Cold intolerance. | [11][14] |

| LCAD Knockout (LCAD-/-) | - More severe phenotype than VLCAD-/-. - Unprovoked sudden death, fasting intolerance, hypoketotic-hypoglycemia. - Marked fatty change of liver and heart. | [11] |

Table 4: Characteristics of Preclinical Mouse Models for VLCFA Disorders. This table outlines the key features of commonly used mouse models in the study of very-long-chain fatty acid disorders.

Conclusion and Future Directions

The understanding of the molecular basis of VLCFA disorders has advanced significantly in recent years. This has paved the way for the development of more targeted and effective therapies. Future research will likely focus on:

-

Elucidating the precise mechanisms of VLCFA-induced neurodegeneration: A deeper understanding of the downstream signaling pathways will enable the identification of novel drug targets.

-

Developing more effective pharmacological agents: This includes small molecules that can correct the underlying metabolic defect or mitigate the inflammatory and apoptotic consequences.

-

Optimizing gene therapy approaches: This includes improving the safety and efficacy of viral vectors and exploring alternative gene-editing technologies.

-

Identifying biomarkers for disease progression: This will be crucial for monitoring disease activity and for evaluating the response to therapeutic interventions in clinical trials.

The collaborative efforts of researchers, clinicians, and the pharmaceutical industry are essential to translate these scientific advances into meaningful clinical benefits for patients with VLCFA disorders.

References

- 1. cool.ntu.edu.tw [cool.ntu.edu.tw]

- 2. A model‐based approach to assess the exposure–response relationship of Lorenzo's oil in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 4. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 7. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cocukmetabolizma.com [cocukmetabolizma.com]

- 9. Progression of abnormalities in adrenomyeloneuropathy and neurologically asymptomatic X-linked adrenoleukodystrophy despite treatment with "Lorenzo's oil" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. academic.oup.com [academic.oup.com]

- 12. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Scholars@Duke publication: Gestational, pathologic and biochemical differences between very long-chain acyl-CoA dehydrogenase deficiency and long-chain acyl-CoA dehydrogenase deficiency in the mouse. [scholars.duke.edu]

A Technical Guide to Hexacosanoic Acid-d4-1: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hexacosanoic acid-d4-1, a deuterated form of the very long-chain fatty acid (VLCFA), hexacosanoic acid. This document covers its suppliers, catalog information, relevant biochemical pathways, and a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Supplier and Catalog Information

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the key information for procurement.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| InvivoChem | V8229 | ≥98% | 1194984-85-4 | C₂₆H₄₈D₄O₂ | 400.71 |

| Clinivex | RCLS2L148632 | Not Specified | 1194984-85-4 | C₂₆D₄H₄₈O₂ | 400.71 |

| MedChemExpress | HY-113301S1 | 98.0% | 1194984-85-4 | C₂₆H₄₈D₄O₂ | 400.71 |

| LGC Standards | CDN-D-6145 | 98 atom % D, min 98% Chemical Purity | 1194984-85-4 | C₂₆D₄H₄₈O₂ | 400.71 |

| Cayman Chemical | Not Specified | ≥99% deuterated forms (d1-d4) | 1194984-85-4 | C₂₆H₄₈D₄O₂ | 400.71 |

| CDN Isotopes | D-6145 | 98 atom % D | 1194984-85-4 | C₂₆H₄₈D₄O₂ | 400.72 |

Biochemical Context: Very Long-Chain Fatty Acid (VLCFA) Metabolism

Hexacosanoic acid is a saturated fatty acid with a 26-carbon chain. Its metabolism is intrinsically linked to the elongation and degradation of very long-chain fatty acids. Elevated levels of hexacosanoic acid are a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.

VLCFA Elongation Pathway

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process involving four key enzymatic reactions. This pathway sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

Experimental Protocol: Quantification of Hexacosanoic Acid in Human Plasma using LC-MS/MS

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous hexacosanoic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a representative method for this application.

Materials and Reagents

-

Hexacosanoic acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (e.g., from EDTA-anticoagulated blood)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (B92381) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Potassium hydroxide (B78521) (KOH)

-

Ultrapure water

Sample Preparation

-

Aliquoting: Thaw frozen plasma samples on ice. Vortex and aliquot 100 µL of plasma into a glass tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each plasma sample, calibrator, and quality control sample.

-

Hydrolysis (Saponification): To release fatty acids from complex lipids, add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 60 minutes.

-

Acidification: After cooling to room temperature, acidify the mixture by adding 100 µL of formic acid to protonate the fatty acids.

-

Liquid-Liquid Extraction: Add 2 mL of hexane to the tube. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Solvent Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hexacosanoic Acid: Precursor ion (m/z) 395.4 -> Product ion (m/z) 351.4

-

This compound: Precursor ion (m/z) 399.4 -> Product ion (m/z) 355.4

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

Data Analysis

Quantify the concentration of hexacosanoic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the non-deuterated standard.

Experimental Workflow Diagram

Hexacosanoic Acid-d4-1: A Technical Guide to its Physical State and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical state and solubility of hexacosanoic acid-d4-1, a deuterated form of the 26-carbon saturated very-long-chain fatty acid. The information presented is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound, also known as cerotic acid-d4, is a stable isotope-labeled version of hexacosanoic acid. The incorporation of four deuterium (B1214612) atoms increases its molecular weight, making it a valuable tool in metabolic research and as an internal standard for quantitative analysis.

Physical State

At ambient temperature, this compound exists as a white to off-white solid powder[1]. Its non-deuterated counterpart, hexacosanoic acid, is similarly described as a white, waxy solid or powder[2][3][4][5]. The solid nature of these long-chain fatty acids is attributed to the strong van der Waals forces between their extended hydrocarbon chains[3].

Solubility Profile

The solubility of this compound is characteristic of very-long-chain fatty acids, exhibiting poor aqueous solubility and good solubility in various organic solvents. As the carbon chain length of a fatty acid increases, its solubility in water decreases significantly[6][7].

Qualitative Solubility:

-

Organic Solvents: Soluble in a range of organic solvents including tetrahydrofuran (B95107) (THF), chloroform, ethanol, and ether[1][2][3][8].

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated form.

Table 1: Physical and Chemical Properties

| Property | This compound | Hexacosanoic Acid (Cerotic Acid) |

| Molecular Formula | C₂₆H₄₈D₄O₂ | C₂₆H₅₂O₂ |

| Molecular Weight | 400.71 g/mol [1] | 396.70 g/mol [2] |

| Physical Appearance | White to off-white solid powder[1] | White, waxy solid or powder[2][3][4][5] |

| Melting Point | Not specified | 85-90 °C[3][5] |

Table 2: Solubility Data

| Solvent | This compound | Hexacosanoic Acid (Cerotic Acid) |

| Tetrahydrofuran (THF) | ~10 mg/mL[1] | Soluble |

| Chloroform | Soluble | ~2.5 mg/mL[8] |

| Ethanol | Soluble | Soluble[2] |

| Ether | Soluble | Soluble[2] |

| Water | Very low | Negligible[2] |

Experimental Protocols

The following section details methodologies for the determination of the physical state and solubility of this compound.

Determination of Physical State

Methodology: Visual Inspection and Macroscopic Examination

-

Sample Preparation: A sample of this compound is placed on a clean, dry watch glass or in a transparent container.

-

Observation: The physical appearance of the substance is observed at room temperature (approximately 20-25 °C) under good lighting.

-

Characteristics to Note:

-

Form: Crystalline powder, amorphous solid, waxy solid.

-

Color: White, off-white, etc.

-

Texture: Fine, granular, etc.

-

-

Documentation: The observations are recorded.

Determination of Solubility

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method, followed by quantification of the dissolved solute.

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed glass vial.

-

The vial is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Separation of Undissolved Solid:

-

The suspension is allowed to stand to let the undissolved solid settle.

-

A clear aliquot of the supernatant is carefully removed using a syringe and filtered through a chemically resistant, non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique. Given its structure, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are appropriate methods.

-

GC Analysis: The fatty acid is first converted to its more volatile methyl ester (FAME) derivative. This is a common and robust method for fatty acid quantification.

-

HPLC Analysis: Can be used for direct analysis or after derivatization to enhance detection.

-

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or mol/L).

Methodology: Assessment of Undissolved Particulates

For applications where the absence of particulate matter is critical, such as in parenteral formulations, standardized pharmacopeial methods should be employed to quantify sub-visible particles. These methods do not determine solubility but assess the level of undissolved material.

-

Light Obscuration Particle Count Test (e.g., USP <788>, Ph. Eur. 2.9.19, JP 6.07): This is the preferred method for detecting sub-visible particles.[1][2][6] It uses an apparatus that measures the blockage of light by particles as they pass through a sensor.

-

Microscopic Particle Count Test (e.g., USP <788>, Ph. Eur. 2.9.19): This method is used when the light obscuration method is not applicable, for instance, with colored or viscous solutions.[2][6] It involves filtering a known volume of the solution and then counting the particles on the filter membrane using a microscope.

Visualizations

The following diagram illustrates a general workflow for characterizing the physical state and solubility of a very-long-chain fatty acid like this compound.

References

- 1. Subvisible Particle Counting & Sizing: Release Testing To USP 787, 788, 789; Ph. Eur. 2.9.19; JP 6.07 - Gateway Analytical Laboratory [gatewayanalytical.com]

- 2. uspnf.com [uspnf.com]

- 3. golighthouse.com [golighthouse.com]

- 4. usp.org [usp.org]

- 5. usp.org [usp.org]

- 6. drugfuture.com [drugfuture.com]

- 7. 2.9.19. Particulate contamination: sub-visible particles – PDG revision of general chapter released for public consultation - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 8. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]

Hexacosanoic Acid-d4-1: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies related to hexacosanoic acid-d4-1, a deuterated form of hexacosanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details its molecular characteristics and provides a comprehensive experimental protocol for its use as an internal standard in quantitative analyses.

Core Physicochemical Data

This compound serves as a crucial internal standard for the precise quantification of its unlabeled counterpart, hexacosanoic acid, in various biological matrices.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation in mass spectrometry-based assays without significantly altering its chemical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₈D₄O₂ | [1][2][3] |

| Molecular Weight | 400.71 g/mol | [2][3][4][5] |

| Exact Mass | 400.421 Da | [2][6] |

| Synonyms | C26:0-d4, Cerotic Acid-d4 | [1] |

| Chemical Name | 12,12,13,13-tetradeuteriohexacosanoic acid | [2][4] |

| CAS Number | 1194984-85-4 | [1][2] |

Experimental Protocol: Quantification of Hexacosanoic Acid in Plasma by LC-MS/MS

This section outlines a detailed protocol for the quantification of hexacosanoic acid in plasma samples using this compound as an internal standard, a common method in the study of metabolic disorders.[1][2] The methodology involves lipid extraction, derivatization, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Plasma samples

-

This compound internal standard solution

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Nitrogen gas supply

-

Derivatization agent (e.g., 2-picolylamine)

-

Organic solvent for reconstitution (e.g., Methanol)

-

LC-MS/MS system with a C18 reverse-phase column

Sample Preparation

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of each plasma sample, add a known amount of this compound internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of chloroform/methanol (2:1, v/v) to each sample.

-

Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Derivatization:

-

Reconstitute the dried lipid extract in a suitable volume of the derivatization agent.

-

Incubate the mixture under conditions optimized for the chosen derivatization agent to enhance ionization efficiency for LC-MS analysis.

-

-

Final Preparation: After derivatization, evaporate the reagent and reconstitute the sample in a mobile phase-compatible solvent, such as methanol, ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase column. Employ a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate hexacosanoic acid from other sample components.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the native hexacosanoic acid and the deuterated internal standard.

-

Quantification: Create a calibration curve using known concentrations of unlabeled hexacosanoic acid spiked with the same amount of internal standard. The concentration of hexacosanoic acid in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for the quantification of hexacosanoic acid using its deuterated internal standard.

Caption: Workflow for Hexacosanoic Acid Quantification.

References

- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schebb-web.de [schebb-web.de]

- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

storage and stability conditions for hexacosanoic acid-d4-1

An In-depth Technical Guide to the Storage and Stability of Hexacosanoic Acid-d4-1

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical storage and stability conditions for this compound (CAS No. 1194984-85-4). Adherence to these guidelines is essential for maintaining the compound's purity, ensuring experimental reproducibility, and preserving its shelf life.

Core Stability and Storage Parameters

This compound is a deuterated form of a very long-chain saturated fatty acid. While generally stable, its integrity is contingent upon appropriate storage conditions. There is a notable variance in storage temperature recommendations among suppliers, underscoring the importance of consulting the specific product information sheet provided by the manufacturer.

Data Presentation: Storage and Stability Conditions

The following table summarizes the quantitative data available from various suppliers regarding the storage and stability of this compound and its non-deuterated analogue.

| Parameter | Recommendation | Source | Notes |

| Storage Temperature | Room Temperature | CDN Isotopes, LGC Standards | Recommended for the solid, neat form of the compound.[1][2] Store away from light and moisture in a well-ventilated place.[3] |

| -20°C | MedChemExpress, Cayman Chemical (unlabeled) | MedChemExpress suggests using the product within one month when stored at -20°C.[4] The unlabeled form is stable for ≥4 years at this temperature.[5] | |

| Physical Form | Crystalline Solid / Powder | Cayman Chemical, Fisher Scientific (unlabeled) | Typically supplied as a white, crystalline solid.[5] |

| Shelf Life/Stability | Stable; re-analyze after three years. | CDN Isotopes | Applies when stored under recommended room temperature conditions.[1] |